Dispiro[5.1.5.3]hexadecane-3,7,11-trione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5446-63-9 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
dispiro[5.1.58.36]hexadecane-3,7,11-trione |
InChI |
InChI=1S/C16H22O3/c17-12-2-8-15(9-3-12)6-1-7-16(14(15)19)10-4-13(18)5-11-16/h1-11H2 |
InChI Key |
HNKNYJKUAWIQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)CC2)C(=O)C3(C1)CCC(=O)CC3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Dispiro 5.1.5.3 Hexadecane 3,7,11 Trione and Its Analogs
Pioneering Synthetic Routes for Dispiro[5.1.5.3]hexadecane-3,7,11-trione
Dieckmann Condensation and Subsequent Transformations
A foundational method for the synthesis of this compound involves the use of 2,2,6,6-tetra(β-carboxyethyl)-cyclohexanone as a key starting material. sioc-journal.cn The ethyl ester of this compound undergoes an intramolecular Dieckmann condensation, a well-established ring-forming reaction, to yield 4,8-di-(β-ethylcarboxyethyl)-dispiro[5.1.5.3]hexadecantrione-3,7,11. sioc-journal.cnwikipedia.org This reaction is a crucial step in constructing the characteristic dispiro framework.
The Dieckmann condensation is a powerful tool in organic synthesis for the formation of cyclic β-keto esters from diesters. In this specific application, the presence of a strong base promotes the intramolecular cyclization of the tetraester, leading to the formation of the two additional rings onto the central cyclohexanone (B45756) core.
Hydrolytic and Decarboxylation Steps in this compound Synthesis
Following the Dieckmann condensation, the resulting diester intermediate, 4,8-di-(β-ethylcarboxyethyl)-dispiro[5.1.5.3]hexadecantrione-3,7,11, is subjected to hydrolysis and subsequent decarboxylation. sioc-journal.cn These steps are essential for the removal of the ester groups and the formation of the final trione (B1666649) product. The hydrolysis cleaves the ester linkages to form carboxylic acids, which upon heating, readily lose carbon dioxide in a decarboxylation reaction to afford the target molecule, this compound. sioc-journal.cn This synthetic approach represents a significant achievement in the creation of complex dispirane systems. sioc-journal.cn
Advanced Strategies for the Construction of this compound and Related Dispiro Triones
Cycloaddition Reactions in Spiro Annulation
Cycloaddition reactions have emerged as a versatile and efficient strategy for the construction of spirocyclic systems, including those related to dispiro triones. researchgate.netnih.gov These reactions, such as the [3+2] and [4+2] cycloadditions, allow for the creation of complex ring systems with high degrees of stereocontrol and atom economy. researchgate.netnih.govrsc.org For instance, the Diels-Alder reaction, a [4+2] cycloaddition, has been successfully employed in the synthesis of fused spiro[4.4]-nonane-dione derivatives. nih.gov Similarly, 1,3-dipolar cycloaddition reactions of carbonyl ylides with 1,2-diones have been shown to produce novel spiro oxabicycles. researchgate.net These methodologies offer powerful alternatives for the synthesis of intricate spiro compounds.
Acid-Catalyzed Condensation Approaches for Related Dispiro Systems
Acid-catalyzed condensation reactions provide another important avenue for the synthesis of dispiro systems. researchgate.netsemanticscholar.org These reactions typically involve the condensation of a ketone with an aldehyde or another carbonyl compound in the presence of an acid catalyst to form a new carbon-carbon bond and subsequently a new ring. sjf.eduyoutube.com For example, the condensation of renewable keto acids with paraformaldehyde, catalyzed by sulfuric acid, has led to the synthesis of a new dispiro bis-lactone (B144190) ring system, 2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione. researchgate.net The choice of acid catalyst and reaction conditions can significantly influence the outcome and yield of these condensation reactions. semanticscholar.org
Reformatsky Reaction in Spiroketal Synthesis
The Reformatsky reaction, a classic organozinc-mediated reaction, has also found application in the synthesis of spiro compounds, particularly spiroketals. wikipedia.orgbyjus.com This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester. numberanalytics.com The organozinc reagent, often referred to as a Reformatsky enolate, is less reactive than Grignard reagents, which allows for greater functional group tolerance. pearson.com While not directly applied to the synthesis of this compound itself, the principles of the Reformatsky reaction are relevant to the broader field of spirocycle synthesis. thermofisher.com
Considerations for Stereocontrol in this compound Synthesis
The intricate three-dimensional architecture of dispiro compounds necessitates careful consideration of stereocontrol during synthesis. The formation of multiple stereocenters, particularly the spiro-carbon atoms, demands strategies that can selectively produce the desired diastereomers and enantiomers.
Diastereoselective and Enantioselective Approaches
The synthesis of this compound as described by Sheng and Chi-Yi in 1956, involving a Dieckmann ring closure of tetra-substituted cyclohexanone followed by hydrolysis and decarboxylation, does not inherently control the stereochemistry of the final product, likely yielding a mixture of diastereomers. sioc-journal.cn Modern synthetic methods, however, offer several avenues for achieving stereoselectivity.
Diastereoselective Approaches:
Diastereoselectivity in the synthesis of related dispiro systems has been achieved through various methods. One common strategy is the use of substrate-controlled reactions, where the existing stereochemistry of a starting material directs the formation of new stereocenters. For instance, in the synthesis of related spirocyclic ketones, the substitution pattern on the starting dihydropyran moiety has been shown to strongly influence the product distribution and stereoselectivity of a subsequent Nazarov cyclization. wikipedia.org
Another powerful technique is the use of tandem reactions, such as the Michael-Michael-aldol cascade, which can construct complex spirocyclic frameworks with high diastereoselectivity in a single pot. rsc.org The stereochemical outcome of these reactions is often governed by the formation of the most thermodynamically stable transition state.
Enantioselective Approaches:
The enantioselective synthesis of spirocycles is a burgeoning field, with organocatalysis and metal-catalyzed reactions being the most prominent strategies. researchgate.net Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in Robinson annulations to produce enantiomerically enriched spirocyclic ketones. masterorganicchemistry.com These catalysts operate by forming chiral enamines or iminium ions in situ, which then react in a stereocontrolled manner.
Metal-catalyzed enantioselective methods often utilize chiral ligands to control the stereochemical outcome of the reaction. For example, nickel-catalyzed intramolecular additions of lactone enolates have been used to forge chiral all-carbon quaternary centers in spirocycles with high enantioselectivity. ubbcluj.ro Similarly, copper(II) complexes with chiral bis(oxazoline) ligands have been employed in tandem decarboxylative Michael/aldol (B89426) reactions to afford highly functionalized chiral cyclohexenones. cornell.edu
A hypothetical enantioselective synthesis of this compound could involve a chiral auxiliary-mediated Dieckmann condensation or the use of a chiral catalyst in a tandem cyclization approach. The choice of catalyst and reaction conditions would be critical in achieving high levels of enantiomeric excess.
Synthesis of Specific Isomers (e.g., trans- and cis-isomers of related dispiro compounds)
The existence of distinct and separable trans- and cis-isomers in the dispiro[5.1.5.3]hexadecane framework has been demonstrated in related systems. For example, the synthesis of trans- and cis-14-phenylsulfonyl-1,7,9-trioxadispiro[5.1.5.3]hexadecane was achieved via the addition of an α-sulfonyl carbanion to δ-valerolactone followed by acid-catalyzed cyclization. rsc.org The stereochemical outcome of the cyclization is influenced by the reaction conditions, allowing for the selective formation of either the trans or cis isomer.
Computational studies on 1,7,9-trioxadispiro[5.1.5.3]hexadecane have shown that the trans isomer with a "twist-boat" conformation is the most stable, while the most stable cis isomer adopts an "all-chair" conformation. nih.gov These findings highlight the conformational complexities of this dispiro system and the potential for isolating specific isomers.
The synthesis of specific isomers of this compound would likely require a diastereoselective cyclization strategy or the separation of a diastereomeric mixture via chromatography. The relative stability of the different isomers would also play a crucial role in determining the final product distribution.
| Isomer Type | Synthetic Strategy | Key Considerations | Relevant Research Findings |
| Diastereomers | Substrate-controlled reactions, Tandem cyclizations | Choice of starting material, Reaction conditions (temperature, solvent) | Substitution on a dihydropyran ring directs stereoselectivity in Nazarov cyclization. wikipedia.org |
| Enantiomers | Organocatalysis, Metal-catalyzed reactions with chiral ligands | Catalyst selection, Ligand design | Proline-catalyzed Robinson annulation yields enantiopure Wieland-Miescher ketone. masterorganicchemistry.com |
| cis/trans Isomers | Diastereoselective cyclization, Chromatographic separation | Acid/base catalysis, Conformational stability | Synthesis of separable trans- and cis-isomers of a sulfonyl-trioxadispiro[5.1.5.3]hexadecane derivative has been reported. rsc.org |
Optimization of Synthetic Pathways and Process Intensification
The optimization of synthetic pathways for complex molecules like this compound is crucial for improving efficiency, reducing waste, and ensuring scalability. Process intensification, a key concept in modern chemical manufacturing, aims to develop smaller, cleaner, and more energy-efficient processes.
Optimization of Synthetic Pathways:
Process Intensification:
Process intensification strategies can be applied to the synthesis of this compound to enhance safety, efficiency, and sustainability.
Continuous Flow Chemistry: Performing reactions in a continuous flow reactor instead of a traditional batch reactor can offer several advantages. These include improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions.
Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields. This technique has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds.
Solid-Phase Synthesis: Immobilizing one of the reactants or a catalyst on a solid support can simplify purification, as the product can be easily separated by filtration. This approach also allows for the recycling of the solid-supported reagent or catalyst, further improving the sustainability of the process.
The application of these process intensification techniques to the synthesis of this compound could lead to a more efficient, cost-effective, and environmentally friendly manufacturing process.
| Optimization/Intensification Strategy | Description | Potential Benefits for this compound Synthesis |
| Tandem Reactions | Combining multiple reaction steps into a single pot. | Reduced number of synthetic steps, less waste, improved atom economy. |
| Continuous Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch. | Improved safety, better control over reaction parameters, easier scalability. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Faster reaction times, potentially higher yields. |
| Solid-Phase Synthesis | One component of the reaction is attached to a solid support. | Simplified purification, potential for catalyst recycling. |
Chemical Reactivity and Mechanistic Investigations of Dispiro 5.1.5.3 Hexadecane 3,7,11 Trione
Reactivity Profile of the Trione (B1666649) Functionality in Dispiro[5.1.5.3]hexadecane-3,7,11-trione
The reactivity of this compound is dominated by the presence of its three carbonyl groups. The carbonyl group is a fundamental functional group in organic chemistry, characterized by a carbon atom double-bonded to an oxygen atom (C=O). This bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic, making it susceptible to a variety of reactions. masterorganicchemistry.com
The reactivity of the individual ketone moieties within the trione system is influenced by both electronic and steric factors. Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org In the case of this compound, the three ketone groups are part of six-membered and four-membered rings, which can influence their accessibility to reagents. The central cyclobutanone (B123998) ring, in particular, may exhibit altered reactivity due to ring strain.
The general reactivity of carbonyl compounds can be summarized as follows:
| Reaction Type | Description | General Reactivity Trend |
| Nucleophilic Addition | A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is the most common reaction type for ketones. libretexts.org | Aldehydes > Ketones |
| Electrophilic Addition | The carbonyl oxygen can be protonated by an acid, which increases the electrophilicity of the carbonyl carbon, facilitating attack by weak nucleophiles. | Occurs in the presence of acid catalysts. |
| α-Substitution | Reactions occurring at the carbon atom adjacent to the carbonyl group, often proceeding through an enol or enolate intermediate. | Requires the presence of α-hydrogens. |
Nucleophilic and Electrophilic Transformations of the Dispiro[5.1.5.3]hexadecane Skeleton
The dispiro[5.1.5.3]hexadecane skeleton, with its three ketone functionalities, is primarily susceptible to nucleophilic addition reactions. A wide array of nucleophiles can attack the electrophilic carbonyl carbons. libretexts.org
Nucleophilic Transformations:
The addition of a nucleophile to one of the carbonyl groups results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the rehybridization of the carbon from sp2 to sp3. libretexts.org
Common nucleophilic addition reactions applicable to ketones include:
Hydration: In the presence of water, a reversible equilibrium can be established to form a geminal-diol (hydrate). libretexts.org
Acetal and Ketal Formation: Alcohols react with ketones in the presence of an acid catalyst to form hemiketals and subsequently ketals. Cyclic ketals can be formed using diols and serve as protecting groups for the carbonyl functionality. libretexts.org
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to ketones yields cyanohydrins. This reaction is typically base-catalyzed. libretexts.org
Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that add to ketones to form tertiary alcohols after acidic workup.
Addition of Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.
Electrophilic Transformations:
While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base. In the presence of a strong acid, the oxygen can be protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.org Aromatic aldehydes and ketones can undergo electrophilic substitution reactions on the aromatic ring, where the carbonyl group acts as a deactivating and meta-directing group. sioc-journal.cn However, for the non-aromatic this compound, electrophilic attack will primarily involve the carbonyl oxygen.
Intramolecular Rearrangements and Ring Transformations
For instance, polycyclic α-ketols can undergo skeletal rearrangements where a ring system is converted into another, such as a 6-5 ring system transforming into a 5-6 ring system. nih.gov Other polycyclic hydroxy ketones have been shown to rearrange in strongly acidic media. libretexts.org The Favorskii rearrangement is another classic reaction of halo-ketones that proceeds through a cyclopropanone (B1606653) intermediate and results in a ring contraction to yield carboxylic acid derivatives. Given the strained nature of the central four-membered ring in this compound, it is plausible that under specific conditions, ring-opening or ring-expansion reactions could occur.
Derivatization and Functionalization Strategies of this compound
The functionalization of this compound can be achieved through reactions targeting its carbonyl groups or the α-carbons. These derivatizations can lead to the formation of more complex molecular architectures.
A notable reaction of this compound is its cyanoethylation with acrylonitrile (B1666552). This reaction leads to the formation of 2,2,4,4,10,10,12,12-octo(β-cyanoethyl)-dispiro[5.1.5.3]hexadecantrione-3,7,11. This extensive derivatization highlights the reactivity of the α-positions to the carbonyl groups. The resulting poly-nitrile compound is a precursor for the synthesis of polyspiranes.
| Reactant | Product | Reaction Type |
| This compound | 2,2,4,4,10,10,12,12-octo(β-cyanoethyl)-dispiro[5.1.5.3]hexadecantrione-3,7,11 | Cyanoethylation (Michael Addition) |
| Acrylonitrile |
The synthesis of the parent trione itself was achieved through a Dieckmann ring closure of the ethyl ester of 2,2,6,6-tetra(β-carboxyethyl)-cyclohexanone to yield 4,8-Di-(β-ethylcarboxyethyl)-dispiro[5.1.5.3]hexadecantrione-3,7,11, which was then hydrolyzed and decarboxylated.
The three carbonyl groups of this compound are prime targets for a variety of chemical transformations. These reactions can be used to introduce new functional groups or to build more complex molecular structures.
Common carbonyl group transformations include:
Reduction to Alcohols: As mentioned earlier, the ketones can be reduced to secondary alcohols using hydride reagents. The stereochemical outcome of such reductions can be influenced by the steric environment around the carbonyl group.
Reductive Amination: In the presence of ammonia (B1221849) or a primary or secondary amine and a reducing agent (e.g., sodium cyanoborohydride), the carbonyl groups can be converted into amino groups.
Wittig Reaction: This reaction converts ketones into alkenes using a phosphonium (B103445) ylide. This would allow for the introduction of exocyclic double bonds onto the spirocyclic framework.
Formation of Imines and Enamines: Reaction with primary amines yields imines (C=N-R), while reaction with secondary amines can lead to the formation of enamines if an α-hydrogen is present. libretexts.org
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxy acid. In the case of cyclic ketones, this results in the formation of a lactone (a cyclic ester) through ring expansion.
Detailed Mechanistic Elucidation of this compound Reactions (e.g., α-sulfonyl carbanion addition, oxidative cyclization)
While specific mechanistic studies on this compound are scarce, the general mechanisms for reactions like α-sulfonyl carbanion addition and oxidative cyclization are well-established for other ketones and can be extrapolated.
α-Sulfonyl Carbanion Addition:
The addition of an α-sulfonyl carbanion to a ketone is a powerful carbon-carbon bond-forming reaction. The α-sulfonyl carbanion is typically generated by deprotonation of a sulfone with a strong base. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.
The general mechanism proceeds as follows:
Deprotonation: A strong base removes a proton from the carbon α to the sulfonyl group, forming a resonance-stabilized α-sulfonyl carbanion.
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate.
Workup: The reaction is typically quenched with an acid to protonate the alkoxide, yielding a β-hydroxy sulfone.
This type of reaction has been utilized in the synthesis of related spirocyclic systems, such as the synthesis of trans- and cis-isomers of 14-phenylsulfonyl-1,7,9-trioxadispiro[5.1.5.3]hexadecane.
Oxidative Cyclization:
Oxidative cyclization reactions are a class of reactions where an oxidation step is coupled with a cyclization event. For diketones or triones, these reactions can lead to the formation of heterocyclic systems. For example, the copper-catalyzed oxidative cyclization of β-diketones with arylamides can produce substituted oxazoles. In such reactions, the diketone can first form an enamide intermediate, which then undergoes an intramolecular cyclization promoted by the oxidant.
Another example is the oxidative cyclization of unsaturated enol silyl (B83357) ethers of aryl ketones with reagents like cupric triflate, which can yield tricyclic ketones. While a direct application to this compound has not been reported, its structure suggests that intramolecular reactions between the carbonyl groups or with other introduced functionalities could be induced under oxidative conditions to form novel polycyclic architectures.
Structural Elucidation and Conformational Analysis of Dispiro 5.1.5.3 Hexadecane 3,7,11 Trione
Fundamental Aspects of Molecular Structure in Dispiro[5.1.5.3]hexadecane-3,7,11-trione
The molecular structure of this compound is defined by its chemical formula, C16H22O3, and its distinct arrangement of atoms. guidechem.comchemnet.com The systematic name, this compound, reveals its key structural features. The "dispiro" prefix indicates the presence of two spirocyclic junctions, where two rings share a single carbon atom. The numbers in the brackets, [5.1.5.3], denote the number of carbon atoms in the bridges connecting the spiro atoms. The "hexadecane" part of the name signifies a total of 16 carbon atoms in the core structure, and "trione" indicates the presence of three ketone functional groups at positions 3, 7, and 11. guidechem.comchemnet.com
The synthesis of this compound was first reported in 1956 by King Sheng and Hsing Chi-Yi. sioc-journal.cn The method involved a Dieckmann ring closure of the ethyl ester of 2,2,6,6-tetra(β-carboxyethyl)-cyclohexanone to form 4,8-Di-(β-ethylcarboxyethyl)-dispiro[5.1.5.3]hexadecanetrione-3,7,11, which was then hydrolyzed and decarboxylated to yield the target molecule. sioc-journal.cn
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H22O3 |
| Molecular Weight | 262.34 g/mol |
| Hydrogen Bond Acceptor Count | 3 |
| Topological Polar Surface Area | 51.2 Ų |
| Complexity | 377 |
Data sourced from chemical databases and may be computed. guidechem.comchemnet.com
Stereochemical Features and Isomerism in this compound
The stereochemistry of spiro compounds is a critical aspect that dictates their three-dimensional structure and properties. numberanalytics.com Spiro compounds can exhibit stereoisomerism due to the presence of chiral centers and restricted rotation around the spiro linkage. numberanalytics.com
For this compound, the two spiro atoms are potential chiral centers. The presence of two or more rings sharing a single atom can lead to unique forms of stereoisomerism. nih.govnih.gov The specific arrangement of the rings around the spiro atoms can result in different stereoisomers.
Conformational Landscape and Energetics of the Dispiro[5.1.5.3]hexadecane Core
Conformational analysis of related spiro and polyspiro 1,3-dioxane (B1201747) compounds has shown that the conformation can influence the number of isomers and their interrelationships. rsc.org Dynamic NMR experiments are a powerful tool for studying these interconversions between configurational isomers. rsc.org In the absence of specific computational or experimental studies on this compound, its conformational preferences can be inferred from general principles. The molecule will likely exist in a dynamic equilibrium of various conformations, with the most stable conformer being the one that minimizes torsional and steric interactions.
X-ray Crystallography for this compound and its Derivatives
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.orgyoutube.comlibretexts.org By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed electron density map can be generated, revealing the positions of atoms, bond lengths, and bond angles. nih.govwikipedia.org
While no specific X-ray crystallographic data for this compound has been found in the surveyed literature, the technique has been successfully applied to other dispiro compounds. For example, the structure of 2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione was confirmed by single-crystal X-ray crystallography. researchgate.net
Should single crystals of this compound be obtained, X-ray crystallography could be employed to determine its absolute configuration. This would involve resolving the spatial arrangement of atoms and assigning the stereochemical descriptors (R/S) to the chiral centers. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be elucidated. nih.govwikipedia.org This information is crucial for understanding the solid-state properties of the compound.
X-ray crystallography also provides valuable insights into the intermolecular interactions within a crystal. nih.gov For this compound, which contains three ketone groups, the analysis would focus on identifying potential intermolecular interactions such as dipole-dipole interactions and van der Waals forces. Although the molecule does not have hydrogen bond donors, the oxygen atoms of the ketone groups can act as hydrogen bond acceptors. guidechem.com If co-crystallized with a solvent or another molecule containing hydrogen bond donors, the formation of hydrogen bonding networks could be observed. These interactions play a significant role in the stability and physical properties of the crystalline material. The design of novel dihydroquinoxalinone pyrimidine (B1678525) analogues has been guided by examining the X-ray co-crystal structures and the hydrogen bonding interactions with their target proteins. nih.gov
Advanced Spectroscopic Characterization Techniques for Dispiro 5.1.5.3 Hexadecane 3,7,11 Trione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
There is a notable absence of publicly accessible experimental data for the NMR spectroscopic analysis of Dispiro[5.1.5.3]hexadecane-3,7,11-trione. Consequently, a detailed discussion on its specific chemical shifts, coupling constants, and through-bond correlations is not possible.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
No published 1D (¹H, ¹³C) or 2D NMR (COSY, HSQC, HMBC) spectra for this compound could be located. Such analyses would be critical in confirming the connectivity of the spirocyclic framework and determining the stereochemical relationships between its protons and carbons. For a molecule of this complexity, 2D NMR techniques would be indispensable for unambiguously assigning all proton and carbon signals.
Dynamic NMR for Conformational Exchange Processes
Studies employing dynamic NMR spectroscopy to investigate the conformational exchange processes of this compound have not been reported. The rigid, interlocking nature of the spirocyclic system suggests that the molecule may exhibit interesting dynamic behavior, such as ring-flipping, which could be investigated through variable temperature NMR experiments. However, without experimental data, any discussion of its conformational dynamics remains purely speculative.
Solid-State NMR for Crystalline and Amorphous Forms
There is no available research on the characterization of this compound in the solid state using solid-state NMR (ssNMR) spectroscopy. This technique would be valuable for studying the compound's structure in its crystalline or amorphous forms, providing insights into its packing and intermolecular interactions in the solid phase.
Mass Spectrometry in Molecular Structure Confirmation and Fragmentation Studies
Detailed mass spectrometry data, crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound, is not available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While the nominal and monoisotopic mass of this compound can be calculated from its molecular formula (C₁₆H₂₂O₃), no experimental high-resolution mass spectrometry (HRMS) data has been published. guidechem.com HRMS would provide a precise mass measurement, confirming the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
No tandem mass spectrometry (MS/MS) studies on this compound have been reported. Such experiments would involve the isolation and fragmentation of the molecular ion to provide valuable information about the compound's structure and the stability of its various fragments. This would be particularly useful in understanding the complex fragmentation patterns expected from its polycyclic structure.
Computational Chemistry and Theoretical Modeling of Dispiro 5.1.5.3 Hexadecane 3,7,11 Trione
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are foundational for understanding the electronic nature of a molecule, which in turn dictates its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com In the hypothetical study of Dispiro[5.1.5.3]hexadecane-3,7,11-trione, DFT calculations, likely employing a functional such as B3LYP, would be the primary method to determine its most stable three-dimensional structure, known as the ground state geometry. researchgate.netbohrium.com This process involves the optimization of all bond lengths, bond angles, and dihedral angles to locate the energy minimum on the potential energy surface. For other spiro compounds, DFT has been successfully used to corroborate experimental data from X-ray crystallography and to elucidate the stereochemical outcomes of reactions. researchgate.netmdpi.com
Ab initio quantum chemistry methods, which are derived directly from theoretical principles without the inclusion of experimental data, would be utilized to compute a range of electronic properties for this compound. Key parameters of interest would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and its potential reactivity. mdpi.com Furthermore, these methods can be used to predict spectroscopic parameters, which would be invaluable for interpreting experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Mechanics and Molecular Dynamics Simulations
To understand the physical movements and conformational flexibility of this compound, molecular mechanics and molecular dynamics simulations would be employed.
The rigid spirocyclic framework of this compound likely gives rise to several possible low-energy three-dimensional arrangements, or conformations. Molecular mechanics, which utilizes classical physics to model molecular systems, is well-suited for efficiently exploring the vast conformational landscape of such a molecule. This exploration would aim to identify the various stable and metastable conformers and to determine their relative energies.
Molecular dynamics (MD) simulations provide a time-resolved view of the movements of atoms and molecules. nih.gov An MD simulation of this compound would reveal its dynamic characteristics, including the vibrational modes of the rings and the energetic pathways for conversion between different conformations. Relevant studies on hexadecane, which forms part of the backbone of the target molecule, have utilized MD to investigate its phase transitions and the dynamics of its carbon chain. uni-sofia.bgarxiv.orgresearchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational methods are also powerful tools for modeling chemical reactions. For this compound, this could involve investigating its synthetic routes or potential degradation mechanisms. By calculating the energies of the reactants, products, and the transition states that connect them, chemists can determine the activation energy barriers and thus the feasibility of a proposed reaction pathway. researchgate.net This type of analysis has proven to be instrumental in understanding the mechanisms of formation for other complex spirocyclic molecules.
Elucidation of Reaction Mechanisms and Energy Barriers
Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms involving complex molecules like dispiroketones. Density Functional Theory (DFT) is a particularly valuable method for investigating the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation energy barriers.
For a molecule such as this compound, theoretical studies could elucidate the mechanisms of various transformations. For instance, in reactions involving nucleophilic attack at one of the carbonyl carbons, DFT calculations can help determine the most favorable site of attack and the stereochemical outcome of the reaction. The mechanism of ketonic decarboxylation, a reaction relevant to ketones, has been successfully investigated using DFT, revealing a kinetically favored pathway involving a β-keto acid intermediate. nih.gov Such computational approaches could be applied to understand the stability and reactivity of the enolates derived from this compound and their subsequent reactions.
Furthermore, theoretical studies on the biosynthesis of spirocyclic natural products have demonstrated the power of DFT in revising proposed reaction pathways. In the case of spiroviolene, DFT calculations suggested a multistep carbocation cascade that avoids the formation of unstable secondary carbocations. nih.gov This highlights the potential of computational methods to refine our understanding of how complex dispiro skeletons are assembled in nature, providing insights that are difficult to obtain through experimental means alone.
The study of reaction mechanisms is not limited to ground state properties. Molecular dynamics (MD) simulations can provide insights into the role of solvent and temperature on reaction pathways and energy barriers, offering a more complete picture of the reaction dynamics.
Prediction of Product Selectivity
The prediction of product selectivity—be it regioselectivity, chemoselectivity, or stereoselectivity—is a cornerstone of synthetic chemistry and a key area where computational modeling can have a significant impact. For a multifunctional molecule like this compound, which possesses three ketone groups in different chemical environments, predicting the outcome of a reaction is not trivial.
Computational methods can be employed to predict the selectivity of various reactions. For example, in a reduction reaction using a hydride source, calculations can determine the relative energy barriers for the attack at each of the three carbonyl groups, thus predicting the most likely product. The inherent steric and electronic differences between the carbonyl groups, arising from their positions within the dispiro framework, would be captured by these theoretical models.
In the context of α,β-unsaturated carbonyl systems, which can be formed from precursors to the saturated trione (B1666649), computational studies can predict the competition between 1,2- and 1,4-addition of nucleophiles. masterorganicchemistry.com Factors such as the nature of the nucleophile and the stability of the resulting enolate can be computationally evaluated to forecast the major product.
Furthermore, computational analysis of kinase inhibitor selectivity has shown that comparing protein microenvironments using diverse physicochemical descriptors can achieve high accuracy in predicting binding. nih.gov While not a direct reaction selectivity prediction, this approach demonstrates the power of computational models in discerning subtle differences that govern molecular interactions, a principle that is also applicable to predicting the selectivity of small molecule reactions. The development of predictive models for product selectivity in reactions involving complex dispiroketones would be an invaluable tool for synthetic chemists, guiding experimental design and minimizing the need for extensive trial-and-error optimization.
QSAR and QSPR Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. While no specific QSAR or QSPR studies on this compound have been reported, the methodologies are highly applicable to the structural class of spirocyclic and dispirocyclic compounds for the purpose of drug discovery and materials science.
QSAR models are instrumental in identifying key structural features that contribute to a desired biological effect, thereby guiding the design of new, more potent analogs. mdpi.com For instance, QSAR studies on spirocyclic alkaloids have been successful in describing their anti-neoplastic properties and identifying promising antitumor agents. rsc.orgnih.gov These studies typically involve the calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and the use of statistical methods to build a predictive model.
A 5D-QSAR study on spirocyclic sigma-1 receptor ligands, for example, not only produced a statistically valid model for predicting binding affinities but also provided insights into the three-dimensional features of the receptor binding site. nih.gov This demonstrates the dual benefit of QSAR in both prediction and mechanistic understanding.
The following table summarizes findings from representative QSAR studies on spirocyclic compounds, illustrating the types of biological activities that have been modeled and the predictive power of the resulting models.
| Compound Class | Biological Activity | QSAR Model Highlights | Reference |
| Spirocyclic sigma-1 receptor ligands | Sigma-1 receptor binding | 5D-QSAR model with good predictive accuracy (q² = 0.84, p² = 0.64). Provided a 3D model of the ligand-binding site. | nih.gov |
| Dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines] | Antitumor activity | Identified key molecular descriptors for anti-neoplastic properties using CODESSA III software. | rsc.orgnih.gov |
| Dispiro[2H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H, 3H)-diones | Anti-oncological properties | 3D-pharmacophore and 2D-QSAR modeling studies described the anti-oncological properties. | fue.edu.eg |
For a molecule like this compound, QSPR studies could be employed to predict various physicochemical properties such as solubility, lipophilicity (logP), and melting point based on its structural features. Such predictions are valuable in the early stages of material design or drug development.
Development of Force Fields and Computational Parameters for Dispiro Systems
The accuracy of molecular mechanics and molecular dynamics simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system as a function of its atomic coordinates. wikipedia.org For novel or uncommon structural motifs like the dispiro[5.1.5.3]hexadecane framework, standard force fields may lack the necessary parameters or may not be adequately validated.
The development of specific force field parameters for dispiro systems is therefore a crucial area of research. This process, known as parameterization, typically involves fitting the force field parameters to reproduce high-level quantum mechanical calculations or experimental data (e.g., from X-ray crystallography or NMR spectroscopy). nih.gov For instance, the development of force fields for drug-like molecules is an active area of research, with automated tools being created to generate and validate parameters. uq.edu.aunih.gov
A computational study on the energetics of 1,7,9-trioxadispiro[5.1.5.3]hexadecane, a closely related analog, provides valuable data for the validation of force fields for this ring system. nih.govresearchgate.net This study used high-level ab initio calculations to determine the relative energies of different conformers.
The table below presents the calculated relative energies of different conformations of 1,7,9-trioxadispiro[5.1.5.3]hexadecane in the gas phase, which can serve as a benchmark for force field development.
| Conformer | Point Group | Relative Energy (kcal/mol) |
| 3A | C2 | 0.00 |
| 3B | C2 | 1.13 |
| 3C | C1 | 1.39 |
| 3D | C1 | 1.95 |
| 3E | C2 | 2.11 |
Data adapted from a study on the energetics of oxaspirocycle prototypes. nih.govresearchgate.net
These theoretical studies on the conformational preferences and energy landscapes of dispiro systems are essential for the development of accurate force fields. An accurate force field for the dispiro[5.1.5.3]hexadecane system would enable reliable molecular dynamics simulations to study its dynamic behavior, its interactions with other molecules, and its conformational flexibility, which are all critical aspects for understanding its potential applications in materials science and medicinal chemistry.
Applications of Dispiro 5.1.5.3 Hexadecane 3,7,11 Trione in Advanced Organic Synthesis and Materials Science
Dispiro[5.1.5.3]hexadecane-3,7,11-trione as a Versatile Synthetic Intermediate
The structural rigidity and multiple functional groups of this compound make it a valuable building block in organic synthesis. Its utility stems from its potential to serve as a starting point for the construction of more elaborate molecular architectures.
While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its rigid spirocyclic core represents a valuable scaffold. Many natural products feature spirocyclic systems, and the inherent three-dimensionality of this trione (B1666649) could be leveraged to control stereochemistry and conformation in the synthesis of such molecules. The carbonyl groups present in the structure offer reactive sites for a variety of chemical transformations, allowing for the introduction of further complexity and functionality.
The reactivity of this compound has been demonstrated in its role as a precursor to more complex spirocyclic systems. Early research outlined a method for its synthesis and showcased its potential for further functionalization.
A key synthetic pathway to this compound involves the Dieckmann ring closure of the ethyl ester of 2,2,6,6-tetra(β-carboxyethyl)-cyclohexanone to form 4,8-Di-(β-ethylcarboxyethyl)-dispiro[5.1.5.3]hexadecanetrione-3,7,11. Subsequent hydrolysis and decarboxylation yield the target trione. guidechem.com
Furthermore, it has been shown that this compound can react with acrylonitrile (B1666552) to produce 2,2,4,4,10,10,12,12-octo(β-cyanoethyl)-dispiro[5.1.5.3]hexadecanetrione-3,7,11. guidechem.com This reaction highlights the potential of the trione to act as a scaffold for the synthesis of polyspiranes, which are polymers containing multiple spiro units.
In other research, the broader dispiro[5.1.5.3]hexadecane framework has been incorporated into more complex heterocyclic structures. For instance, a derivative, 7,13-Bis-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-16,16-diethyl-1,9-dioxa-5,7,13,14-tetraza-dispiro[5.1.5.3]hexadecane-2,4,12,15-pentaone, has been synthesized, demonstrating the utility of this core structure in creating elaborate molecules with potential biological activity. chemnet.comrdd.edu.iq
Table 1: Synthesis and Derivatization of this compound
| Precursor/Reactant | Reaction Type | Product | Reference |
| Ethyl ester of 2,2,6,6-tetra(β-carboxyethyl)-cyclohexanone | Dieckmann ring closure, hydrolysis, decarboxylation | This compound | guidechem.com |
| This compound and Acrylonitrile | Cyanoethylation | 2,2,4,4,10,10,12,12-octo(β-cyanoethyl)-dispiro[5.1.5.3]hexadecanetrione-3,7,11 | guidechem.com |
Potential in the Development of Novel Materials and Polymers
The unique three-dimensional structure of spiro compounds is increasingly being explored for the development of advanced materials with enhanced properties. The rigidity and defined spatial arrangement of the rings in this compound make it an interesting candidate for materials science applications.
Spirocyclic scaffolds are known to impart desirable characteristics to materials, such as high thermal stability, amorphous nature, and good solubility. The rigid structure of this compound can disrupt polymer chain packing, leading to materials with higher glass transition temperatures and improved processability. While specific research on this trione for advanced materials is limited, the principles of using spirocyclic compounds suggest its potential in creating materials with tailored optical, electronic, or mechanical properties.
The reaction of this compound with acrylonitrile to form a highly functionalized derivative suggests its potential as a monomer or cross-linking agent in polymerization reactions. guidechem.com The introduction of such a rigid and bulky spirocyclic unit into a polymer backbone can significantly alter the properties of the resulting material. This can lead to polymers with increased thermal stability, enhanced mechanical strength, and modified solubility, which are desirable attributes for high-performance plastics and specialty polymers.
Role in the Design of Functional Organic Frameworks
Functional organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous materials with applications in gas storage, catalysis, and sensing. The design of these frameworks relies on the use of rigid organic linkers to create well-defined pore structures.
While there is no specific literature detailing the use of this compound as a linker in functional organic frameworks, its rigid structure and the presence of three carbonyl groups make it a conceptually suitable candidate. The carbonyl groups could potentially be modified to include coordinating functionalities for the construction of MOFs or reactive sites for the formation of COFs. The inherent three-dimensionality of the molecule could lead to the formation of complex and novel network topologies. Further research would be needed to explore this potential application.
Catalytic and Supramolecular Applications of this compound Derivatives
While direct catalytic and supramolecular applications of the parent compound, this compound, are not extensively documented, its derivatives are emerging as versatile building blocks in these fields. The strategic placement of three ketone groups offers multiple sites for functionalization, allowing for the synthesis of complex ligands for catalysis and synthons for supramolecular assembly.
The rigid dispiro framework is a key feature, providing a well-defined and pre-organized scaffold. In catalysis, this can lead to high levels of stereocontrol, as the fixed spatial arrangement of catalytic sites can create a specific chiral environment around the reacting substrate. In supramolecular chemistry, this rigidity allows for the predictable formation of complex, ordered structures through non-covalent interactions.
Catalytic Applications
The ketone functionalities of this compound derivatives can be transformed into a variety of catalytically active groups. For instance, reduction of the ketones can yield hydroxyl groups, which can serve as ligands for metal catalysts or as hydrogen-bonding sites in organocatalysis. Furthermore, condensation reactions with amines can produce imines or enamines, which are key intermediates in many catalytic cycles.
Research into the catalytic applications of related cyclic and polyketone systems provides a strong basis for the potential of this compound derivatives. For example, cyclic ketones have been successfully employed in phase-transfer catalyzed enantioselective α-hydroxylation reactions, demonstrating their utility in asymmetric synthesis. The principles from these studies can be extrapolated to the more complex dispiro system, suggesting that its derivatives could act as highly effective chiral ligands or catalysts.
Table 1: Potential Catalytic Transformations of this compound Derivatives
| Derivative Type | Potential Catalytic Application | Relevant Catalyst Class |
| Chiral Diols/Triols | Asymmetric hydrogenation, oxidation | Transition Metal Complexes, Organocatalysts |
| Chiral Diamines/Triamines | Asymmetric conjugate addition, aldol (B89426) reactions | Organocatalysts, Metal-Ligand Complexes |
| Schiff Base Derivatives | Asymmetric cyanohydrin synthesis, epoxidation | Transition Metal Complexes |
| Enamine Derivatives | Asymmetric alkylation, Michael addition | Organocatalysts |
Supramolecular Applications
The well-defined three-dimensional structure of this compound derivatives makes them excellent candidates for the construction of supramolecular architectures. The ability to introduce various functional groups at specific positions on the scaffold allows for precise control over intermolecular interactions, leading to the formation of predictable and highly ordered assemblies such as cages, polymers, and metal-organic frameworks (MOFs).
The ketone groups can be functionalized with moieties capable of hydrogen bonding, π-π stacking, or metal coordination, driving the self-assembly process. For example, derivatization with pyridyl units can lead to the formation of coordination-driven cages or polymers upon the addition of metal ions. Similarly, the introduction of aromatic groups can facilitate the formation of extended structures through π-stacking interactions. The inherent chirality of certain derivatives can also be transferred to the resulting supramolecular assembly, leading to the creation of chiral materials with potential applications in enantioselective separation or sensing.
Table 2: Supramolecular Assemblies from Functionalized this compound Derivatives
| Functional Group | Driving Interaction | Resulting Supramolecular Structure | Potential Application |
| Pyridyl, Carboxyl | Metal Coordination | Cages, Metal-Organic Frameworks (MOFs) | Gas storage, Separation, Catalysis |
| Amide, Urea | Hydrogen Bonding | Helices, Sheets, Gels | Smart materials, Drug delivery |
| Aromatic Rings | π-π Stacking | Liquid crystals, Nanotubes | Organic electronics, Sensors |
| Chiral Auxiliaries | Chirality Transfer | Chiral aggregates, Helical polymers | Enantioselective recognition, Chiral catalysis |
Future Research Directions and Emerging Trends
Exploration of Uncharted Synthetic Pathways for Dispiro[5.1.5.3]hexadecane-3,7,11-trione
The primary and most crucial area of future research would be the development of efficient and stereoselective synthetic routes to this compound. Initial investigations would likely focus on multi-component reactions or tandem processes that can construct the complex dispirocyclic framework in a limited number of steps. The exploration of various starting materials and catalytic systems would be paramount to establishing a viable synthetic pathway.
Investigation of Novel Reactivity Patterns and Chemical Transformations
Once a reliable synthetic route is established, the subsequent research frontier would involve a thorough investigation of the reactivity of the three ketone functionalities within the this compound scaffold. Studies on selective reductions, oxidations, and nucleophilic additions would provide insights into the chemoselectivity and stereoselectivity of its transformations.
Advanced Spectroscopic and Computational Tools for Deeper Insights
A fundamental step in characterizing this compound would involve the use of advanced spectroscopic techniques. Comprehensive analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would be essential for unambiguous structure elucidation and conformational analysis. Computational studies, such as Density Functional Theory (DFT) calculations, could complement experimental data by providing insights into the molecule's electronic structure and thermodynamic properties.
Rational Design and Synthesis of Highly Functionalized this compound Derivatives
Following the establishment of its fundamental reactivity, research could then progress to the rational design and synthesis of functionalized derivatives. This would involve the introduction of various substituents at different positions on the hexadecane framework to modulate its physical, chemical, and potentially biological properties.
Integration of this compound into Advanced Organic Synthesis Strategies
With a library of derivatives in hand, future work could explore the integration of the this compound core into more complex molecular architectures. Its rigid, three-dimensional structure could serve as a unique scaffold in the synthesis of novel organic materials or biologically active compounds.
Potential for this compound in Interdisciplinary Chemical Research
The ultimate trajectory for research on this compound would be to explore its potential in interdisciplinary fields. Depending on the properties discovered in foundational studies, it could find applications in materials science, medicinal chemistry, or catalysis. However, any such applications are purely conjectural at this stage and await initial synthetic and characterization studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Dispiro[5.1.5.3]hexadecane-3,7,11-trione, and how can reaction parameters be optimized?
- Methodology : Use multi-step condensation reactions with barbituric acid or thiobarbituric acid derivatives under reflux conditions in ethanol/water mixtures. Reaction time (8–19 hours), temperature (60–80°C), and stoichiometric ratios of precursors (e.g., diarylideneacetones) are critical. Optimization via uniform experimental design (e.g., varying functional monomers, cross-linkers, and solvents) improves yield and purity .
- Key Data : Yields range from 75% to 95% depending on substituents and reaction conditions .
Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?
- Methodology : Combine IR (to identify carbonyl stretches at ~1700 cm⁻¹), NMR (to resolve spirocyclic proton environments), NMR (to confirm quaternary carbons), and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography provides definitive proof of spirocyclic geometry .
- Example : In dispiro[pyrazolidine-pyrrolidinone] analogs, NMR shows distinct singlet peaks for methyl groups adjacent to carbonyls, while NMR confirms sp³ hybridized carbons at ring junctions .
Q. What are the primary challenges in achieving regioselectivity during the synthesis of dispiro compounds?
- Methodology : Use sterically hindered substrates (e.g., 4-substituted aryl groups) to direct cyclization. Solvent polarity (e.g., DMF vs. THF) and catalytic additives (e.g., pyridine for oxime formation) can enhance selectivity. Computational modeling (e.g., MOPAC) predicts favorable transition states .
- Data Contradictions : Competing pathways may lead to byproducts (e.g., oximes or thiolactams), requiring TLC monitoring and iterative purification .
Advanced Research Questions
Q. How do solvent environments influence the conformational stability and electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) or MP2 calculations with polarizable continuum models (PCM) to simulate solvent effects (e.g., THF, DMSO). Compare computed dipole moments and HOMO-LUMO gaps with experimental solvatochromic shifts .
- Key Finding : Polar solvents stabilize charge-separated intermediates, altering reaction pathways. For example, DMSO increases the activation barrier for ring-opening by 15–20 kJ/mol compared to dichloromethane .
Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved for this compound?
- Methodology : Reconcile discrepancies by refining computational models (e.g., including explicit solvent molecules or dispersion corrections). Validate via variable-temperature NMR to detect dynamic conformational changes .
- Example : MP2/aug-cc-pVQZ calculations overestimate carbonyl stretching frequencies by ~10 cm⁻¹; scaling factors derived from benchmarking against IR data improve accuracy .
Q. What strategies enhance the metabolic and thermal stability of this compound derivatives?
- Methodology : Introduce electron-withdrawing substituents (e.g., fluorine) at strategic positions to resist oxidative degradation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds (>200°C for tetraoxane analogs) .
- Data : Fluorinated analogs show 30% higher thermal stability compared to non-fluorinated derivatives .
Q. How can molecular modeling guide the design of biologically active dispiro derivatives?
- Methodology : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., cyclooxygenase-2). Optimize steric and electronic complementarity by modifying aryl substituents or lactone moieties .
- Case Study : Anti-inflammatory dispiro[pyrazolidine-pyrrolidinone] derivatives achieve IC₅₀ values of 1–5 µM against COX-2, correlating with computed binding energies .
Methodological Considerations
- Experimental Design : Use uniform design (UD) matrices to efficiently explore multi-variable synthesis parameters (e.g., monomer concentration, initiator ratio) .
- Data Validation : Cross-validate computational results (e.g., Gibbs free energy profiles) with kinetic studies (e.g., Arrhenius plots) to confirm reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
